

Application Notes & Protocols for the Isolation of Celogentin C from Celosia argentea

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Compound of Interest

Compound Name: Celogentin C

Cat. No.: B1251834

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Celogentin C is a bicyclic octapeptide of significant scientific interest due to its potent antimitotic activity, which it exerts by inhibiting tubulin polymerization.^{[1][2]} Originally isolated from the seeds of *Celosia argentea*^{[1][2]}, this complex natural product presents a unique structural architecture, making it a challenging target for total synthesis and an important subject for natural product isolation studies.^{[1][2]} These application notes provide a detailed protocol for the isolation and purification of **Celogentin C** from its natural source, intended to guide researchers in obtaining this valuable compound for further biological and pharmacological investigation. The described methodology is based on established principles of peptide and natural product extraction and purification.

Illustrative Data Summary

The following table summarizes the expected yields at each stage of the isolation process. These values are illustrative and can vary depending on the quality of the starting material and the efficiency of each step.

Step	Description	Starting Material (g)	Weight of Product (g)	Yield (%)	Purity (%)
1	Extraction	1000	50	5.0	<1
2	Solvent Partitioning	50	15	30.0	~5
3	Solid-Phase Extraction	15	3	20.0	~20
4	Size-Exclusion Chromatography	3	0.5	16.7	~50
5	Preparative RP-HPLC	0.5	0.01	2.0	>95

Experimental Protocol

This protocol outlines a multi-step procedure for the isolation and purification of **Celogentin C** from the seeds of *Celosia argentea*.

1. Preparation of Plant Material:

- Obtain mature seeds of *Celosia argentea*.
- Clean the seeds to remove any foreign matter.
- Grind the seeds into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

2. Extraction:

- Macerate the powdered seeds (1 kg) in a 1:1 mixture of dichloromethane and methanol (CH_2Cl_2 :MeOH) at room temperature for 48 hours with occasional stirring.^[3] This solvent system is effective for extracting a broad range of secondary metabolites, including cyclic peptides.^[4]

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

3. Solvent Partitioning:

- Suspend the crude extract in a 9:1 mixture of methanol and water (MeOH:H₂O).
- Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents such as fats and oils.^[4] Repeat the hexane wash three times.
- Pool the methanolic fractions and concentrate them using a rotary evaporator.
- Further, partition the resulting residue between ethyl acetate (EtOAc) and water. **Celogentin C**, being a moderately polar peptide, is expected to remain in the aqueous-methanolic phase. Discard the ethyl acetate phase which contains compounds of intermediate polarity.
- Finally, partition the aqueous-methanolic phase against n-butanol (n-BuOH). Cyclic peptides often partition into the butanol layer.
- Collect the n-butanol fraction and evaporate it to dryness under reduced pressure.

4. Solid-Phase Extraction (SPE):

- Dissolve the dried n-butanol fraction in a minimal amount of methanol.
- Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and then water.
- Wash the cartridge with water to remove highly polar impurities.
- Elute the peptide fraction with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
- Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing **Celogentin C**.

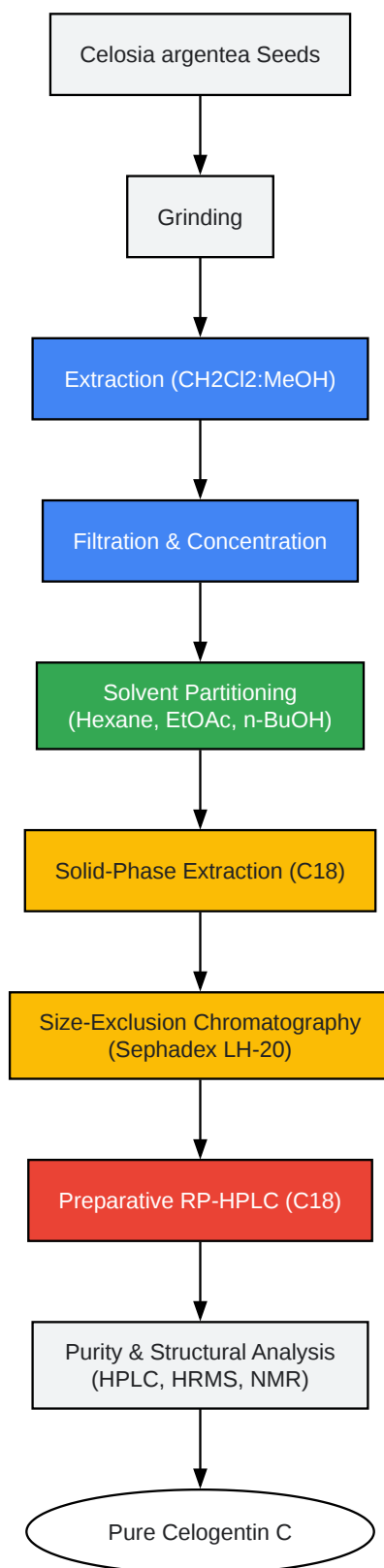
5. Size-Exclusion Chromatography (SEC):

- Pool and concentrate the fractions from SPE that show the presence of the target compound.
- Dissolve the residue in a suitable solvent (e.g., methanol).
- Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
- Elute with the same solvent and collect fractions. This step separates compounds based on their molecular size, which is effective for purifying peptides from smaller molecules.
- Monitor the fractions using UV absorbance at 214 nm and 280 nm, which are characteristic wavelengths for peptide bonds and aromatic amino acids, respectively.[4]

6. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Pool the **Celogentin C**-containing fractions from the SEC step and concentrate them.
- Dissolve the sample in the initial mobile phase for HPLC.
- Purify the sample using a preparative RP-HPLC system with a C18 column.[5][6]
- Use a linear gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase. A typical gradient might be from 10% to 60% ACN over 60 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the peak corresponding to **Celogentin C**.
- Confirm the purity and identity of the isolated compound using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations



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Caption: Workflow for the isolation and purification of **Celogentin C**.

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